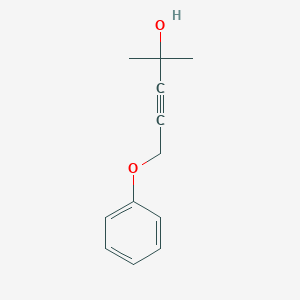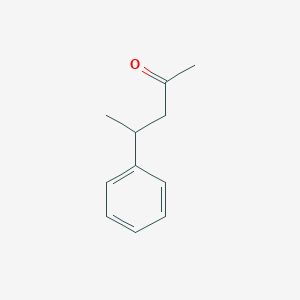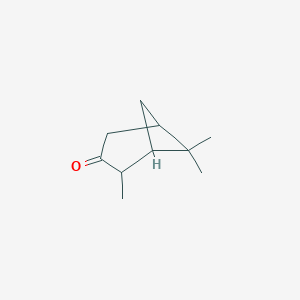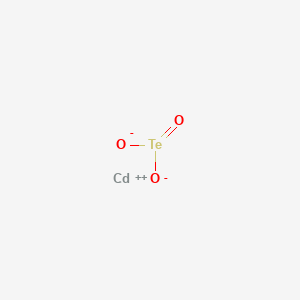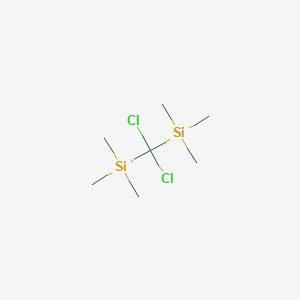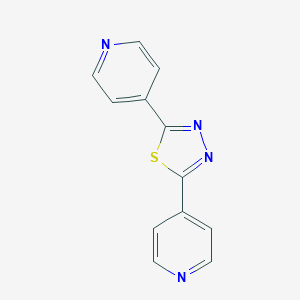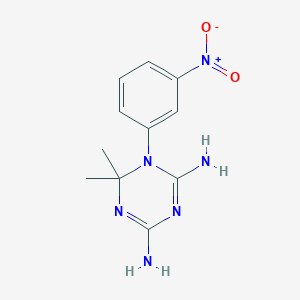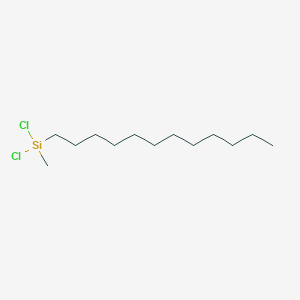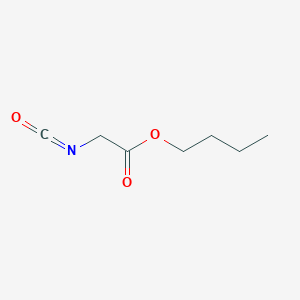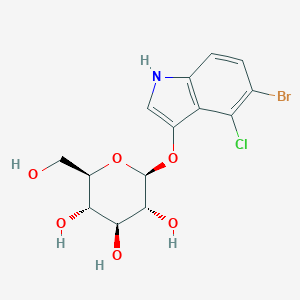
5-溴-4-氯吲哚-3-基-β-D-葡萄糖苷
描述
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is a substrate that has been utilized in histochemical studies to detect specific enzyme activities in mammalian tissues. It is particularly useful for demonstrating the presence of beta-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of complex carbohydrates. The compound reacts without the need for additional steps such as ferri-ferrocyanide or a final coupling step, which simplifies the detection process. The specificity of the reaction can be enhanced by the use of inhibitors like lactone, which allows for differentiation from other glycosidases .
Synthesis Analysis
The synthesis of related compounds, such as 3-(5-Bromoindolyl)-beta-D-glucopyranoside, has been achieved in laboratory settings for the purpose of histochemical studies. The synthesis process aims to produce highly chromogenic compounds that precipitate at the site of enzymatic activity within cells and tissues. The synthesis of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside itself is not detailed in the provided papers, but the related compound's synthesis suggests a careful selection of conditions to ensure the specificity and yield of the desired product .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is designed to release a chromogenic compound upon enzymatic reaction. In the case of the related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside, the enzymatic activity results in the formation of 5,5'-dibromoindigo, which is a highly chromogenic substance. This indicates that the molecular structure of these compounds is specifically tailored to provide a visual indication of enzyme presence through color change .
Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are centered around its role as a substrate for beta-D-glucuronidase. The reaction specificity is such that it can be clearly distinguished from other glycosidases, and the reaction product does not require additional steps for visualization. The related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside undergoes a reaction to form 5,5'-dibromoindigo in the presence of beta-glucosidase, which suggests that the 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside might undergo a similar reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are not explicitly detailed in the provided papers. However, the optimal pH range for its enzymatic reaction is between 4.0 to 5.4, which is crucial for its application in histochemical studies. The compound's stability and reactivity under these conditions are essential for its function as a histochemical substrate. The related synthesis of carbohydrate derivatives under photo-bromination conditions, as seen in the synthesis of penta-O-acetyl-beta-D-glucopyranose derivatives, provides insight into the reactivity of brominated carbohydrate compounds and their potential to form specific products under controlled conditions .
科学研究应用
-
Genetics
- Application : 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection .
- Method : This compound is used as a substrate in assays to detect the activity of the GUS enzyme. When the enzyme is present, it cleaves the substrate, producing a colored product that can be detected visually .
- Results : The presence of a colored product indicates the presence of the GUS enzyme, which can be used to determine whether a particular gene is being expressed .
-
Histochemistry and Bacteriology
- Application : It is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
- Method : This compound is used as a substrate in assays to detect the activity of the beta-galactosidase enzyme. When the enzyme is present, it cleaves the substrate, producing a colored product that can be detected visually .
- Results : The presence of a colored product indicates the presence of the beta-galactosidase enzyme, which can be used to determine whether a particular gene is being expressed .
-
Chemiluminescent Assays
- Application : This compound is used in chemiluminescent assays of various enzymes .
- Method : In these assays, the compound is used as a substrate for the enzyme being studied. The enzyme catalyzes a reaction that produces a chemiluminescent product, which can be detected using a luminometer .
- Results : The intensity of the chemiluminescence can provide information about the activity of the enzyme .
-
Enzyme Immunoassay
- Application : This compound is used in enzyme immunoassays, a type of immunoassay that uses enzymes and their substrates to detect the presence of specific molecules .
- Method : In these assays, the compound is used as a substrate for an enzyme that is linked to an antibody. The antibody binds to the molecule being detected, and the enzyme catalyzes a reaction that produces a colored or fluorescent product .
- Results : The presence and intensity of the product can provide information about the quantity of the molecule being detected .
-
DNA Probe Assay
- Application : This compound is used in DNA probe assays, a type of assay that uses DNA probes to detect the presence of specific DNA sequences .
- Method : In these assays, the compound is used as a substrate for an enzyme that is linked to a DNA probe. The DNA probe binds to the DNA sequence being detected, and the enzyme catalyzes a reaction that produces a colored or fluorescent product .
- Results : The presence and intensity of the product can provide information about the quantity of the DNA sequence being detected .
-
Chemiluminescent Assays
- Application : This compound is used in chemiluminescent assays of various enzymes .
- Method : In these assays, the compound is used as a substrate for the enzyme being studied. The enzyme catalyzes a reaction that produces a chemiluminescent product, which can be detected using a luminometer .
- Results : The intensity of the chemiluminescence can provide information about the activity of the enzyme .
-
Enzyme Immunoassay
- Application : This compound is used in enzyme immunoassays, a type of immunoassay that uses enzymes and their substrates to detect the presence of specific molecules .
- Method : In these assays, the compound is used as a substrate for an enzyme that is linked to an antibody. The antibody binds to the molecule being detected, and the enzyme catalyzes a reaction that produces a colored or fluorescent product .
- Results : The presence and intensity of the product can provide information about the quantity of the molecule being detected .
-
DNA Probe Assay
- Application : This compound is used in DNA probe assays, a type of assay that uses DNA probes to detect the presence of specific DNA sequences .
- Method : In these assays, the compound is used as a substrate for an enzyme that is linked to a DNA probe. The DNA probe binds to the DNA sequence being detected, and the enzyme catalyzes a reaction that produces a colored or fluorescent product .
- Results : The presence and intensity of the product can provide information about the quantity of the DNA sequence being detected .
未来方向
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-LNNRFACYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245955 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside | |
CAS RN |
15548-60-4 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indoxylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



